Axillaridine A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-proliferative effects

Studies have shown Axillaridine A to exhibit anti-proliferative effects in some cancer cell lines. This means it may slow or stop the growth of cancer cells. However, more research is needed to understand the mechanisms behind this effect and its effectiveness in different cancer types [].

Cell cycle arrest

Axillaridine A may induce cell cycle arrest, a process where cells stop dividing. This could be a potential strategy for cancer treatment, as uncontrolled cell division is a hallmark of cancer [].

Modulation of signaling pathways

Scientific research suggests Axillaridine A may influence specific signaling pathways involved in cancer development and progression. However, the exact pathways and how they are affected need further investigation [].

Axillaridine A is a natural alkaloid derived from various plant species, particularly those belonging to the family of Boraginaceae. It is characterized by a complex molecular structure that includes a pyrrolizidine framework. This compound has garnered attention due to its unique chemical properties and potential biological activities.

Axillaridine A's significance lies in its potential to inhibit AChE, an enzyme that breaks down acetylcholine, a crucial neurotransmitter in the brain []. AChE inhibition is a strategy explored for treating Alzheimer's disease and other neurodegenerative conditions where acetylcholine levels are depleted []. The specific mechanism by which Axillaridine A interacts with AChE remains unclear and requires further investigation.

No data is currently available on the safety or hazards associated with Axillaridine A. As with any new compound, proper handling and safety precautions are essential until its properties are fully understood.

Limitations and Future Research

Information on Axillaridine A is limited due to a lack of in-depth scientific research. Future studies should focus on:

- Elucidating the complete molecular structure of Axillaridine A.

- Developing methods for its synthesis and isolation.

- Characterizing its physical and chemical properties.

- Investigating its mechanism of action as an AChE inhibitor.

- Evaluating its potential therapeutic effects in relevant models.

- Assessing its safety profile for future drug development.

- Hydrolysis: Under acidic or basic conditions, Axillaridine A can undergo hydrolysis, leading to the formation of simpler compounds.

- Oxidation: The presence of functional groups in Axillaridine A allows it to be oxidized, potentially forming more reactive intermediates.

- Reduction: Similar to oxidation, Axillaridine A can also be reduced, which may alter its biological activity.

These reactions are essential for understanding the stability and reactivity of Axillaridine A in different environments.

Axillaridine A exhibits significant biological activities, primarily as an inhibitor of cholinesterase enzymes. This inhibition is crucial for potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. The compound forms stable π-π interactions with specific amino acids in the enzyme's active site, effectively blocking its catalytic function .

The synthesis of Axillaridine A can be achieved through various methods:

- Natural Extraction: The compound can be isolated from plant sources using solvent extraction techniques.

- Total Synthesis: Advanced synthetic methods have been developed to create Axillaridine A in the laboratory. These often involve multiple steps, including cyclization and functional group transformations .

The total synthesis approach allows for the production of analogs that may possess enhanced biological properties.

Axillaridine A has several applications, particularly in pharmacology:

- Cholinesterase Inhibition: Its primary application lies in developing drugs aimed at inhibiting cholinesterase activity, relevant for treating cognitive disorders.

- Research Tool: Axillaridine A serves as a valuable tool in biochemical research for studying enzyme mechanisms and interactions.

Interaction studies have shown that Axillaridine A effectively binds to cholinesterase enzymes through hydrophobic and π-π interactions. These studies utilize molecular dynamics simulations to predict binding affinities and elucidate the mechanism by which Axillaridine A inhibits enzyme activity. Such insights are critical for understanding how modifications to its structure might enhance its effectiveness as a therapeutic agent .

Several compounds share structural similarities with Axillaridine A. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Nupharine | Contains a similar pyrrolizidine ring | Cholinesterase inhibition |

| Retrorsine | Another pyrrolizidine alkaloid | Hepatotoxicity; cholinesterase inhibition |

| Crotaline | Pyrrolizidine structure | Antimicrobial properties |

Uniqueness of Axillaridine A

Axillaridine A stands out due to its specific binding interactions with cholinesterase enzymes, which may differ from those of similar compounds. Its unique molecular structure contributes to its distinct pharmacological profile, making it a subject of interest for further research into therapeutic applications.

Molecular Formula and Weight (C₃₀H₄₂N₂O₂, 462.7 g/mol)

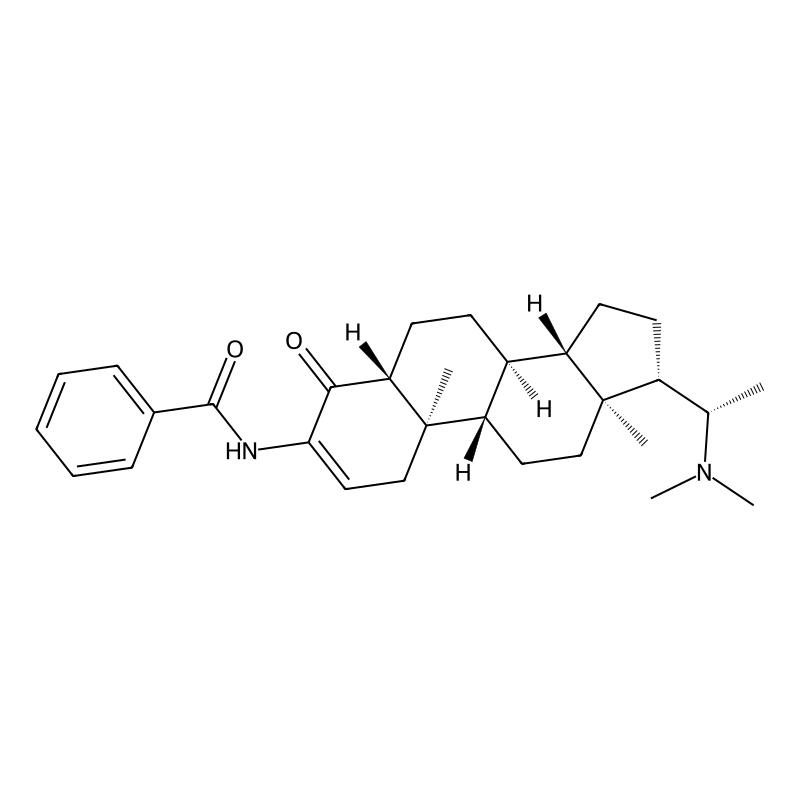

Axillaridine A possesses the molecular formula C₃₀H₄₂N₂O₂ with a corresponding molecular weight of 462.7 g/mol [1] [3] [4]. This molecular composition reflects a complex steroidal framework incorporating two nitrogen atoms and two oxygen atoms within its structure. The compound maintains a degree of unsaturation consistent with its steroidal backbone, which includes both cyclic constraints and a conjugated α,β-unsaturated ketone system.

The molecular formula indicates a relatively high carbon-to-hydrogen ratio, characteristic of polycyclic aromatic systems with multiple ring structures. The presence of two nitrogen atoms suggests the incorporation of both an amide functionality and a tertiary amine group, while the two oxygen atoms correspond to the carbonyl groups present in both the ketone and amide functionalities [1] [3].

Stereochemical Configuration and Absolute Stereochemistry

Axillaridine A exhibits a highly complex stereochemical profile with eight distinct chiral centers distributed throughout its steroidal framework [4]. The absolute stereochemistry has been definitively established through comprehensive spectroscopic analysis and follows the Cahn-Ingold-Prelog (R/S) nomenclature system.

The complete stereochemical designation for Axillaridine A is (5R,8S,9S,10R,13S,14S,17S,20S), indicating the specific three-dimensional arrangement of substituents around each chiral center [1] [4]. This configuration places the compound in the category of naturally occurring (+)-enantiomers, designated as (+)-Axillaridine A in the literature [1].

The stereochemical complexity of Axillaridine A is particularly notable at the C-20 position, where the dimethylamino ethyl side chain adopts the S configuration. This specific stereochemical arrangement contributes significantly to the compound's biological activity profile and distinguishes it from other related steroidal alkaloids in the same family [4].

Table 1: Stereochemical Configuration of Axillaridine A

| Parameter | Value/Description | Source/Method |

|---|---|---|

| Total Chiral Centers | 8 stereocenters | IUPAC nomenclature analysis |

| Configuration Notation | Cahn-Ingold-Prelog (R/S) system | Standard stereochemical convention |

| C-5 Configuration | R configuration | From IUPAC name and structural data |

| C-8 Configuration | S configuration | From IUPAC name and structural data |

| C-9 Configuration | S configuration | From IUPAC name and structural data |

| C-10 Configuration | R configuration | From IUPAC name and structural data |

| C-13 Configuration | S configuration | From IUPAC name and structural data |

| C-14 Configuration | S configuration | From IUPAC name and structural data |

| C-17 Configuration | S configuration | From IUPAC name and structural data |

| C-20 Configuration | S configuration (C-1' of dimethylamino ethyl group) | From IUPAC name and structural data |

| Overall Stereochemical Designation | (5R,8S,9S,10R,13S,14S,17S,20S) | BOC Sciences, PubChem data |

| Enantiomer Identity | (+)-Axillaridine A | PubChem synonym listing |

| Optical Activity | Dextrorotatory | Inferred from (+) designation |

| Specific Rotation | Not reported in available literature | Literature gap identified |

Physicochemical Characteristics

The physicochemical properties of Axillaridine A reflect its complex molecular architecture and provide crucial insights into its behavior under various conditions. The compound exists as a crystalline powder under standard conditions, with a reported purity of greater than 98% in commercial preparations [3].

The solubility profile of Axillaridine A demonstrates typical characteristics of steroidal alkaloids, with a calculated logarithmic partition coefficient (Log P) of 5.698, indicating significant lipophilicity [5]. The water solubility, expressed as Log WS, is -7.22, suggesting extremely limited aqueous solubility, which is characteristic of highly lipophilic steroidal compounds [5].

Thermal properties of Axillaridine A have been determined through computational methods, revealing a calculated melting point of 745.08 K (471.93°C) and a boiling point of 1135.26 K (862.11°C) [5]. These elevated transition temperatures reflect the strong intermolecular interactions and structural rigidity inherent in the steroidal framework.

The compound exhibits significant thermodynamic stability, with calculated values for heat of vaporization (ΔvapH°) of 101.97 kJ/mol and heat of fusion (ΔfusH°) of 46.69 kJ/mol [5]. The McGowan volume of 385.160 ml/mol provides an indication of the molecular size and packing efficiency of the compound [5].

Table 2: Physicochemical Properties of Axillaridine A

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₃₀H₄₂N₂O₂ | PubChem, BioCrick |

| Molecular Weight | 462.7 g/mol | PubChem, BioCrick |

| CAS Number | 128255-16-3 | PubChem, BioCrick |

| Physical State | Powder | BioCrick COA |

| Purity (Commercial) | >98% | BioCrick COA |

| Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | BOC Sciences |

| InChI Key | ZMAOKPMWBVUQPK-IWDJEAQTSA-N | PubChem |

| Solubility (Log P) | 5.698 | Crippen Calculated Property |

| Water Solubility (Log WS) | -7.22 | Crippen Calculated Property |

| Critical Temperature (Tc) | 1397.24 K (1124.09°C) | Joback Calculated Property |

| Critical Pressure (Pc) | 1116.31 kPa | Joback Calculated Property |

| Boiling Point | 1135.26 K (862.11°C) | Joback Calculated Property |

| Melting Point | 745.08 K (471.93°C) | Joback Calculated Property |

| Heat of Vaporization (ΔvapH°) | 101.97 kJ/mol | Joback Calculated Property |

| Heat of Fusion (ΔfusH°) | 46.69 kJ/mol | Joback Calculated Property |

| Gas Heat Capacity (Cp,gas) at 1135.26 K | 1554.97 J/mol×K | Joback Calculated Property |

| McGowan Volume | 385.160 ml/mol | McGowan Calculated Property |

Structural Elucidation and Confirmation Methods

The structural elucidation of Axillaridine A has been accomplished through a comprehensive suite of advanced spectroscopic and analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural characterization, employing both one-dimensional and two-dimensional experiments to establish connectivity and stereochemical relationships [6] [7].

High-resolution mass spectrometry (HR-MS) provides precise molecular weight determination and fragmentation patterns essential for structural confirmation [7]. The technique offers sub-ppm mass accuracy, enabling definitive molecular formula assignment and supporting structural proposals derived from NMR analysis.

Two-dimensional NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish critical carbon-hydrogen connectivity patterns throughout the steroidal framework [7]. These techniques are particularly valuable for confirming the substitution patterns and ring junction configurations characteristic of Pachysandra-type alkaloids.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating frame Overhauser Effect Spectroscopy (ROESY) experiments provide crucial stereochemical information by identifying spatial proximities between protons [7] [8]. These techniques enable confirmation of the relative stereochemistry at multiple chiral centers and validate the proposed three-dimensional structure.

Infrared (IR) spectroscopy contributes valuable functional group identification, particularly for the characterization of carbonyl stretching frequencies associated with the ketone and amide functionalities [7]. The technique provides complementary information supporting the presence of specific functional groups within the molecular framework.

X-ray crystallography, when suitable crystals are available, represents the gold standard for absolute stereochemical determination [9] [10]. This technique provides unambiguous three-dimensional structural information and serves as the definitive method for confirming proposed structures derived from solution-phase spectroscopic methods.

Chemical Reactivity Profile

Axillaridine A demonstrates a diverse range of chemical reactivity patterns characteristic of complex steroidal alkaloids. The compound's reactivity profile is dominated by the presence of multiple functional groups, including the α,β-unsaturated ketone system, the tertiary amine functionality, and the aromatic amide substituent.

Oxidation reactions represent a primary mode of chemical transformation for Axillaridine A. The tertiary amine nitrogen is susceptible to oxidation by various oxidizing agents, potentially forming N-oxide derivatives [11] [12]. The ketone functionality may undergo further oxidation under strongly oxidizing conditions, while the steroid backbone can be hydroxylated through cytochrome P450-mediated processes [12].

Reduction reactions target multiple sites within the molecular framework. The ketone group is amenable to reduction using standard reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol derivatives [11] [12]. The double bond adjacent to the ketone may be selectively hydrogenated under appropriate catalytic conditions.

The tertiary amine functionality exhibits typical reactivity patterns, including susceptibility to N-methylation, N-demethylation, and quaternization reactions [13]. These transformations can significantly alter the compound's biological activity profile and physicochemical properties.

Amide bond modifications represent another important reactivity pathway. The benzamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid products [13]. Substitution reactions at the amide nitrogen or replacement of the benzoyl group provide opportunities for structural modification and derivative synthesis.

The steroidal framework itself can participate in various rearrangement reactions, particularly under acidic conditions. Ring opening and closing reactions, as well as skeletal rearrangements, have been documented for related steroidal alkaloids [14] [15].

Table 3: Chemical Reactivity Profile of Axillaridine A

| Reaction Type | Specific Reactions/Conditions | Expected Products/Intermediates | Literature Support |

|---|---|---|---|

| Oxidation Reactions | CYP450-mediated hydroxylation; Oxidation at tertiary amine nitrogen; Ketone oxidation | Hydroxylated metabolites; N-oxide derivatives; Ketone oxidation products | Steroidal alkaloid oxidation studies |

| Reduction Reactions | Reduction of ketone groups; Hydrogenation of double bonds; Amine reduction | Reduced ketone products; Saturated analogs; Secondary amine derivatives | General steroid reduction protocols |

| Substitution at Nitrogen | N-methylation; N-demethylation; N-acetylation; Quaternization reactions | N-methylated derivatives; Demethylated products; N-acetyl analogs; Quaternary salts | Tertiary amine modification methods |

| Amide Bond Modifications | Hydrolysis under acidic/basic conditions; Substitution of benzamide group | Hydrolyzed amine and carboxylic acid; Substituted amide derivatives | Amide functionalization chemistry |

| Side Chain Modifications | Oxidative degradation of dimethylamino ethyl side chain; Chain cleavage | Truncated side chain products; Aldehyde/ketone intermediates | Side chain degradation reports |

| Ring System Modifications | Ring opening/closing reactions; Aromatization; Rearrangements | Ring-opened products; Rearranged stereoisomers; Aromatic derivatives | Steroid rearrangement literature |

| Glycosylation Reactions | Attachment of sugar moieties at hydroxyl positions; Forming glycosidic bonds | Glycoside conjugates; Sugar-linked derivatives | Glycoside formation methods |

| Acetylation/Acylation | Acetylation of hydroxyl groups; Acylation of amine functions | Acetate esters; Acylated derivatives; Protected forms | Steroid acetylation procedures |

| Degradation Pathways | Enzymatic hydrolysis by proteases; Thermal decomposition; Light sensitivity | Fragmented products; Decomposition products; Photodegradation products | Alkaloid stability studies |

| Complexation Reactions | Metal coordination through nitrogen atoms; Formation of inclusion complexes | Metal complexes; Host-guest complexes; Coordinated species | Metal coordination chemistry |